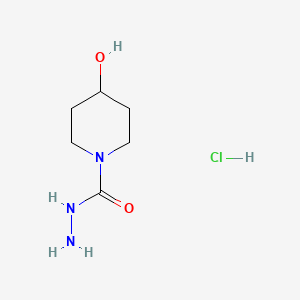

4-Hydroxypiperidine-1-carbohydrazide hydrochloride

Beschreibung

4-Hydroxypiperidine-1-carbohydrazide hydrochloride is a chemical compound with the molecular formula C6H14ClN3O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Eigenschaften

Molekularformel |

C6H14ClN3O2 |

|---|---|

Molekulargewicht |

195.65 g/mol |

IUPAC-Name |

4-hydroxypiperidine-1-carbohydrazide;hydrochloride |

InChI |

InChI=1S/C6H13N3O2.ClH/c7-8-6(11)9-3-1-5(10)2-4-9;/h5,10H,1-4,7H2,(H,8,11);1H |

InChI-Schlüssel |

NINVAKOGLAKOSR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1O)C(=O)NN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypiperidine-1-carbohydrazide hydrochloride typically involves the reaction of 4-hydroxypiperidine with carbohydrazide in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxypiperidine-1-carbohydrazide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Hydroxypiperidine-1-carbohydrazide hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-Hydroxypiperidine-1-carbohydrazide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxypiperidine: A related compound with similar structural features but different functional groups.

4-Piperidinol: Another related compound with a hydroxyl group attached to the piperidine ring.

4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy: A compound with a similar piperidine core but different substituents

Uniqueness

4-Hydroxypiperidine-1-carbohydrazide hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

4-Hydroxypiperidine-1-carbohydrazide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by empirical data and case studies.

Chemical Structure and Properties

- Molecular Formula : C6H12ClN5O

- Molecular Weight : 189.65 g/mol

- IUPAC Name : 4-hydroxypiperidine-1-carbohydrazide hydrochloride

The compound features a piperidine ring, which is a common motif in many biologically active molecules, enhancing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that 4-hydroxypiperidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds related to 4-hydroxypiperidine showed effectiveness against various bacterial strains, including Staphylococcus aureus and E. coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Antiviral Properties

In the context of viral infections, derivatives of 4-hydroxypiperidine have shown potential as antiviral agents. For instance, compounds with similar structures have been evaluated for their efficacy against HIV and other viruses, demonstrating promising results in inhibiting viral replication without significant cytotoxicity .

Anticancer Potential

The anticancer activity of 4-hydroxypiperidine derivatives has been explored in various studies. One notable case involved the evaluation of a novel derivative that induced apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent. The study highlighted the compound's ability to modulate key signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

Emerging research indicates that 4-hydroxypiperidine derivatives may possess neuroprotective properties. A study focusing on Alzheimer’s disease reported that certain piperidine-based compounds could inhibit acetylcholinesterase (AChE) activity, leading to enhanced cognitive function in animal models . This suggests a therapeutic avenue for treating neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of 4-hydroxypiperidine and tested their antimicrobial activity. The results showed that one specific derivative exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, significantly lower than standard antibiotics used in clinical settings .

Case Study 2: Antiviral Activity Against HIV

A series of experiments evaluated the antiviral potential of 4-hydroxypiperidine derivatives against HIV. The most potent compound demonstrated an EC50 value of 75 µM with minimal cytotoxicity (CC50 > 500 µM). Molecular docking studies suggested that these compounds bind effectively to the HIV integrase enzyme, disrupting viral replication.

Research Findings Summary Table

| Activity | Efficacy | Mechanism |

|---|---|---|

| Antimicrobial | MIC = 15 µg/mL against E. coli | Disruption of cell wall synthesis |

| Antiviral | EC50 = 75 µM against HIV | Inhibition of HIV integrase |

| Anticancer | Induces apoptosis in cancer cells | Modulation of survival signaling pathways |

| Neuroprotective | Inhibits AChE activity | Enhances cognitive function in Alzheimer's models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.